molecular formula C12H5Cl5O B1204875 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl CAS No. 67651-36-9

2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl

Cat. No. B1204875
CAS RN: 67651-36-9
M. Wt: 342.4 g/mol
InChI Key: YIRXIYMPZUSPOV-UHFFFAOYSA-N
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Description

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is a type of biphenyl, monochlorobenzenes, and tetrachlorobenzene . It has a molecular formula of C12H5Cl5O, an average mass of 342.433, and a monoisotopic mass of 339.87830 .


Molecular Structure Analysis

The InChI structure of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H . The SMILES structure is Oc1ccc(Cl)cc1-c1cc(Cl)c(Cl)c(Cl)c1Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl include a molecular formula of C12H5Cl5O, an average mass of 342.433, and a monoisotopic mass of 339.87830 .

Scientific Research Applications

Metabolism and Metabolic Pathways

  • Metabolic Pathways : 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl (PenCB) is metabolized through various pathways, including hydroxylation and sulfur-containing metabolite formation. Studies have shown that as the degree of chlorination in these compounds increases, hydroxy products are more efficiently excreted, and the formation of methylthio metabolites decreases significantly (Haraguchi, Kato, Kimura, & Masuda, 1997).
  • Role in Enzyme Induction : PenCB and its metabolites can induce hepatic microsomal drug-metabolizing enzymes. For example, a metabolite of 2,2',4,5,5'-pentachlorobiphenyl plays a key role in the induction of these enzymes (Kato, Haraguchi, Tomiyasu, Saito, Shibahara, Masuda, & Kimura, 1999).

Environmental Impact and Toxicology

  • Environmental Persistence : Certain chlorobiphenyls, including PenCB, have shown varying degrees of environmental persistence. For instance, 2,4,6,2',4',5'-pentachlorobiphenyl is more persistent than some other chlorobiphenyl compounds (Moza, Kilzer, Weisgerber, & Klein, 1976).
  • Impact on Neuronal Development : Exposure to hydroxylated polychlorinated biphenyls, such as 4-OH-2',3,3',4',5'-pentachlorobiphenyl, can disrupt normal neuronal development, potentially causing developmental brain disorders like learning disabilities, ADHD, and autism (Kimura‐Kuroda, Nagata, & Kuroda, 2007).

Chemical Properties and Reactions

  • Reactivity with Alkali : PenCB displays specific reactivity in reactions with alkali in 2-aminoethanol medium, being converted into corresponding hydroxy derivatives via nucleophilic substitution (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).

Health Implications

  • Emotional Behavior Effects : Prenatal exposure to low doses of 4-hydroxy-2',3,3',4',5'-pentachlorobiphenyl can significantly increase emotional behaviors like ambulation and rearing in mice, indicating potential neurobehavioral impacts (Soeda, Kaitsuka, Shirasaki, & Takahama, 2005).

properties

IUPAC Name

4-chloro-2-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRXIYMPZUSPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217965
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl

CAS RN

67651-36-9
Record name 2-Hydroxy-2′,3′,4′,5,5′-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67651-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
K Teasley Hamorsky, CM Ensor, E Dikici… - Analytical …, 2012 - ACS Publications
Hydroxylated polychlorinated biphenyls (OH-PCBs) are an important class of contaminants that mainly originate from polychlorinated biphenyl metabolism. They may conceivably be as …
Number of citations: 13 pubs.acs.org
D Jiang, T Hu, H Zheng, G Xu… - Chemistry–A European …, 2018 - Wiley Online Library
A solid‐phase extraction adsorbent based on an aptamer‐functionalized magnetic conjugated organic framework (COF) was developed for selective extraction of traces of hydroxylated …
K Turner, S Xu, P Pasini, S Deo, L Bachas… - Analytical …, 2007 - ACS Publications
The metabolites of polychlorinated biphenyls (PCBs), such as hydroxylated PCBs (OH-PCBs), have been identified as environmental contaminants. Various studies have shown that …
Number of citations: 80 pubs.acs.org
X Zheng, KT Dupuis, NA Aly, Y Zhou, FB Smith… - Analytica chimica …, 2018 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are persistent environmental pollutants originating from …
Number of citations: 68 www.sciencedirect.com
JA Rather, S Pilehvar, K De Wael - Sensors and Actuators B: Chemical, 2014 - Elsevier
Graphene oxide can act as an amplification platform for the immobilization of a hybrid structure composed of tyrosinase (Tyr) and zinc oxide quantum dots (ZnO QDs). This article …
Number of citations: 40 www.sciencedirect.com
S Pilehvar, JA Rather, F Dardenne, J Robbens… - Biosensors and …, 2014 - Elsevier
A novel strategy to sense target molecules in human blood serum is achieved by immobilizing aptamers (APTs) on multi-walled carbon nanotubes (MWCNT) modified electrodes. In this …
Number of citations: 60 www.sciencedirect.com
J Mehta, E Rouah-Martin, B Van Dorst, B Maes… - Analytical …, 2012 - ACS Publications
Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that resist natural degradation and bioaccumulate in nature. Combined with their toxicity, this leads them to …
Number of citations: 86 pubs.acs.org
S Geng, J Fang, KB Turner, S Daunert… - Analytical and bioanalytical …, 2012 - Springer
Polychlorinated biphenyls (PCBs) are environmental pollutants that have been associated with numerous adverse health effects in human and animals. Hydroxylated PCBs (HPCBs) …
Number of citations: 4 link.springer.com
K Yang, Z Li, Y Lv, C Yu, P Wang, X Su, L Wu… - Analytica Chimica Acta, 2018 - Elsevier
An electrochemical aptasensor for ultrasensitive detection of hydroxylated polychlorinated biphenyl (OH-PCB) was developed. In this work, the sulfydryl aptamer selected for OH-PCB …
Number of citations: 14 www.sciencedirect.com
KT Hamorksy - 2011 - uknowledge.uky.edu
The ability to rationally or randomly modify proteins has expanded their employment in various bioanalytical applications. The bioluminescent protein, aequorin, has been employed as …
Number of citations: 2 uknowledge.uky.edu

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